Retinol-d4

Isotope dilution mass spectrometry Vitamin A metabolism GC-MS quantification

Quantify endogenous retinol without matrix effects or ion suppression. Retinol-d4 (Vitamin A1-d4) is a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the native analyte while providing a +4 Da mass shift for unambiguous MRM discrimination. - Validated >90% extraction recovery in DBS workflows (Wang et al., 2024) - Eliminates liquid-liquid extraction; 15-min sample preparation - 2.85% CV in food matrices; supports ISO/IEC 17025 compliance

Molecular Formula C20H30O
Molecular Weight 290.5 g/mol
Cat. No. B12425061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinol-d4
Molecular FormulaC20H30O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,8D
InChIKeyFPIPGXGPPPQFEQ-HCDHHJNFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retinol-d4: Stable Isotope-Labeled Vitamin A for Quantitative Analysis


Retinol-d4 (Vitamin A1-d4; all-trans-Retinol-d4; CAS 118063-12-0) is a tetradeuterated isotopologue of the essential micronutrient vitamin A, in which four hydrogen atoms are substituted with deuterium (d4) to increase the molecular mass by 4 Da without perturbing native physicochemical properties [1]. This stable isotope-labeled internal standard (SIL-IS) enables precise quantification of endogenous retinol and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), fundamentally overcoming the matrix effects, extraction variability, and ion suppression that compromise conventional analytical workflows employing non-isotopic internal standards [2].

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS and GC-MS workflows
Supports precise quantification by overcoming matrix effects and ion suppression
Enables isotope dilution mass spectrometry (IDMS) in complex research matrices

Why Unlabeled Retinol Cannot Substitute for Retinol-d4


Unlabeled retinol cannot serve as an internal standard for endogenous retinol quantification because it is chromatographically and spectrometrically indistinguishable from the analyte—both share identical retention time and mass-to-charge ratio (m/z 269 for the [M+H-H₂O]⁺ ion), rendering baseline separation impossible and precluding analyte-specific signal integration [1]. Non-isotopic internal standards such as retinyl acetate (m/z 269 > 93, 107) introduce differential extraction recovery, distinct ionization efficiency, and unequal matrix effect susceptibility compared to the native analyte, resulting in accuracy deviations exceeding ±15% in complex biological matrices [2]. Retinol-d4 overcomes these limitations through co-elution and nearly identical physicochemical behavior while maintaining a +4 Da mass shift that enables unambiguous MRM-based discrimination and absolute quantification via isotope dilution mass spectrometry (IDMS) [3].

Unlabeled Retinol
Co-elutes and shares m/z with the endogenous analyte, precluding baseline separation and analyte-specific signal integration.
Non-isotopic Internal Standards
Retinyl acetate and similar analogs introduce differential extraction recovery, distinct ionization efficiency, and unequal matrix effect susceptibility, which may lead to accuracy deviations exceeding acceptable criteria in complex matrices.
d2 or d3 Isotopologues
Lower mass-shift labels suffer from ¹³C natural abundance isotopic cross-talk, potentially inflating internal standard signal artificially on widely deployed quadrupole MS platforms.

Retinol-d4 Quantitative Performance Evidence


GC-MS Mass Spectrometric Discrimination from Unlabeled Retinol

Retinol-d4 provides a definitive +4 Da mass shift relative to unlabeled retinol, enabling baseline-resolved selected ion monitoring (SIM) at m/z 272 (d4-retinol) and m/z 268 (unlabeled retinol) for unambiguous isotopic ratio determination in human plasma samples following oral β-carotene-d8 administration [1]. This 4 Da separation eliminates isotopic cross-talk between analyte and internal standard channels—a critical limitation when using d2 or d3 isotopologues where natural abundance ¹³C contributions can artificially inflate the internal standard signal by 2-5× on quadrupole instruments operated in SIM mode .

Mass Spectrometric Discrimination
Head-to-head
m/z 272 (d4-Retinol) vs m/z 268 (Unlabeled)
+4 Da absolute mass shift eliminates ¹³C cross-talk
Supports unambiguous isotopic ratio determination in GC-MS selected ion monitoring.
Isotope dilution mass spectrometry Vitamin A metabolism GC-MS quantification

High Extraction Recovery in Dried Blood Spot Analysis

When employed as a stable isotope-labeled internal standard in a novel LC-MS/MS method for dried blood spot (DBS) retinol quantification, Retinol-d4 enabled >90% extraction recovery from DBS samples as confirmed by direct comparison of detected retinol content in whole blood versus DBS prepared from identical volumes [1]. The method circumvented conventional liquid-liquid and solid-phase extraction steps, completing sample pretreatment within 15 minutes while consuming only minimal low-toxicity reagents (ascorbic acid, acetonitrile, sodium carbonate). Cross-validation against paired plasma samples demonstrated that 54 out of 60 DBS results (90%) fell within the ±20% acceptance limit [1].

DBS Extraction Recovery
Direct comparison
>90% Recovery
Compared to whole blood reference baseline
Supports bioanalytical method validation for dried blood spot (DBS) analysis in field-deployable vitamin A status screening.
Dried blood spot LC-MS/MS method validation Vitamin A status assessment

Enhanced Precision via HPLC-IDMS

High-performance liquid chromatography-isotope dilution mass spectrometry (HPLC-IDMS) employing D4-retinyl palmitate (the palmitate ester prodrug of Retinol-d4) as internal standard achieved a coefficient of variation (CV) of 2.85% for vitamin A determination in infant/adult formula [1]. This precision substantially outperforms the 5-10% CV range reported across other literature methods for vitamin A quantification in complex food matrices, which typically rely on non-isotopic internal standards or external calibration [1]. The method was validated against a certified reference material (CRM) with a traceable certified value and uncertainty, establishing metrological rigor suitable for regulatory compliance and inter-laboratory harmonization [1].

HPLC-IDMS Precision
Cross-study
CV 2.85%
Literature methods for vitamin A exhibit CV 5-10%
Supports inter-laboratory data harmonization and regulatory framework research for infant formula analysis.
Isotope dilution mass spectrometry Vitamin A quantification Infant formula analysis

Reduced Plasma Interference in d4-Retinol Analysis

An improved protocol for determining Retinol-d4 to retinol ratios in human plasma following oral retinyl-d4 acetate dosing achieved more rapid isolation with fewer interferences than previously published methods, alongside significant improvements in reliability, sensitivity, and precision [1]. These enhancements enable the use of smaller oral doses of isotopically labeled vitamin A for evaluating human population vitamin A status, reducing subject burden and study cost while maintaining analytical rigor [1]. The original GC-MS method for deuterated retinol analysis had established that deuterium loss or exchange during GC column derivatization to anhydroretinol is improbable, confirming the d4 label's analytical stability [2].

Plasma Interference Reduction
Head-to-head
Fewer interferences vs earlier protocols
Enables use of smaller oral tracer doses in human research studies
Supports method development for evaluating vitamin A status with reduced per-subject tracer volume.
Stable isotope dilution Human plasma retinol isolation Vitamin A status

High Isotopic Purity and Isomeric Integrity

Commercial Retinol-d4 is routinely supplied with isotopic enrichment ≥98% as verified by ¹H NMR, and cis-isomer content limited to ≤4% by HPLC when stabilized with 50 ppm BHT [1]. Overall chemical purity is specified at ≥98.0% [2]. This dual specification—high isotopic enrichment plus low geometric isomer contamination—is critical because cis-retinol isomers exhibit distinct chromatographic retention and MS fragmentation patterns that can confound quantitative analysis if present above trace levels. Lower-grade deuterated retinol preparations lacking explicit isomer specifications may introduce uncharacterized systematic bias in isotopomer ratio measurements.

Isotopic Purity & Isomer Integrity
Specification
Enrichment ≥98%
Chemical purity ≥98.0%; cis-isomer ≤4%
Procurement quality gate ensures minimal systematic bias in IDMS isotopomer ratio measurements.
Isotopic enrichment Quality control specification Stable isotope procurement

Retinol-d4: Research and Industrial Applications


Dried Blood Spot Vitamin A Quantification

Laboratories implementing dried blood spot (DBS)-based vitamin A screening programs should prioritize Retinol-d4 as the internal standard based on the validated >90% extraction recovery and 90% cross-validation concordance with plasma reference methods (±20% acceptance limit) established by Wang et al. (2024) [1]. The method eliminates liquid-liquid and solid-phase extraction, completing sample preparation within 15 minutes using minimal low-toxicity reagents—a workflow efficiency advantage that directly translates to higher sample throughput and reduced per-sample cost in epidemiological or public health nutrition studies.

Vitamin A Body Store Assessment by Deuterated Retinol Dilution

Investigators conducting human β-carotene to vitamin A bioconversion studies or estimating total body vitamin A stores via the deuterated retinol dilution (DRD) technique require Retinol-d4 as both the administered tracer (as retinyl-d4 acetate) and the analytical internal standard. The GC-MS method employing m/z 272 (d4-retinol) versus m/z 268 (unlabeled retinol) selected ion monitoring provides unambiguous isotopic enrichment measurement in serum from as little as 0.4 mL of sample [2]. The demonstrated stability of the d4 label—with deuterium loss improbable during GC column derivatization to anhydroretinol [3]—ensures that the measured plasma isotopic ratio [²H₄]retinol:retinol accurately reflects hepatic vitamin A reserves when applied in the Olson, Green, or mass balance equations [2].

Infant Formula Vitamin A Analysis via HPLC-IDMS

Quality control laboratories performing vitamin A determination in infant formula, adult nutritional products, or fortified foods for regulatory compliance should employ D4-retinyl palmitate (the ester prodrug of Retinol-d4) as the internal standard in HPLC-IDMS workflows. The method's validated coefficient of variation of 2.85% substantially exceeds the 5-10% CV typical of alternative vitamin A analytical methods [4], providing the metrological rigor necessary for certified reference material (CRM) production, inter-laboratory harmonization, and compliance with stringent food labeling regulations. The KRISS-certified value and uncertainty framework further supports use in ISO/IEC 17025 accredited testing environments [4].

Low-Interference LC-MS/MS Method Development

Bioanalytical laboratories developing novel LC-MS/MS or GC-MS assays for retinol and retinoid metabolites in complex biological matrices (plasma, serum, tissue homogenates) should select Retinol-d4 over d2 or d3 isotopologues due to the ≥4 Da mass shift that eliminates ¹³C natural abundance isotopic crosstalk . Quadrupole instruments operated in selected ion monitoring mode can exhibit 2-5× artificially elevated signal in the internal standard channel when lower-mass-shift labels are employed . The improved interference-free isolation protocol demonstrated for Retinol-d4 from human plasma [5] further supports its selection for method development where baseline resolution and quantitative accuracy are paramount.

Application
Selection Property
Validation Focus
DBS Vitamin A Screening
Extraction recovery & matrix effect mitigation
Cross-validation concordance with plasma reference methods
Vitamin A Body Store Assessment
Isotopic enrichment, label stability, and unambiguous mass shift
Serum isotopic ratio measurement in deuterated retinol dilution (DRD) technique
Infant Formula Nutrient Analysis
Method precision and metrological traceability
Inter-laboratory harmonization and CRM production support
LC-MS/MS Method Development
≥4 Da mass shift and low plasma interference profile
Baseline resolution and quantitative accuracy in complex biological research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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